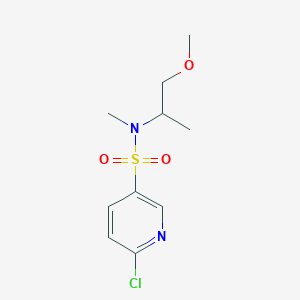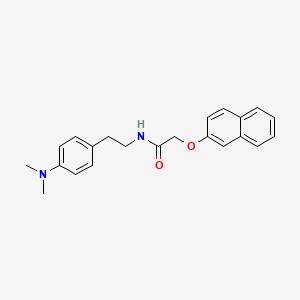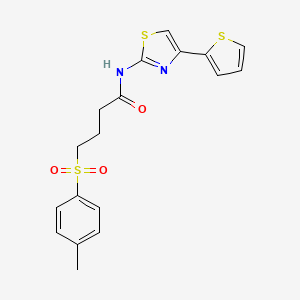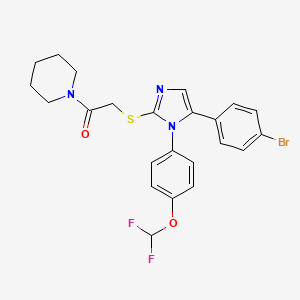![molecular formula C24H22N6S B2970421 4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole CAS No. 477709-77-6](/img/structure/B2970421.png)
4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a pyrrole, a pyrazole, and a triazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions. For example, a fluorinated pyrazole was synthesized via a two-step reaction, starting with a one-pot three-component reaction under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring structures. The structure can be confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present. Pyrazoles can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The antimicrobial properties of compounds related to 4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole have been extensively studied. For instance, research has shown that molecular hybrids containing pyrazole, pyridinone, and 1,2,3-triazoles demonstrate significant antimicrobial activities against various strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans (Sindhu et al., 2016). Another study highlighted the synthesis of 1,2,3-triazole-pyrazole hybrids showing broad-spectrum antibacterial activity against multiple strains (Pervaram et al., 2017). This indicates the compound's potential in developing new antimicrobial agents.
Anticancer Activity
Compounds incorporating the 1,2,4-triazole moiety have been investigated for their cytotoxic activities. For example, azole and azine derivatives based on chromeno[3,4-c]pyrrole-3,4-dione have been synthesized and evaluated for their cytotoxic activity, highlighting the potential of these compounds in cancer therapy (Azab et al., 2017).
Biological Activity
The structural complexity of 1,2,4-triazoles and related compounds facilitates diverse biological activities. Studies have demonstrated the synthesis of azole derivatives from 3-phenylaminopropanohydrazide, evaluating their antimicrobial efficacy, which supports the role of these compounds in developing new therapeutic agents (Tumosienė et al., 2009). Another study focused on the design, synthesis, and structure-activity relationships of azole acids as novel, potent dual PPAR alpha/gamma agonists, indicating the utility of these compounds in addressing metabolic disorders (Zhang et al., 2009).
Wirkmechanismus
Zukünftige Richtungen
Future research could involve further exploration of the biological activities of this compound, as well as optimization of its synthesis. Additionally, molecular docking studies could be used to understand the mechanism and binding modes of these derivatives in the binding pocket of potential targets .
Eigenschaften
IUPAC Name |
4-phenyl-3-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)-5-propylsulfanyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6S/c1-2-17-31-24-27-26-22(29(24)19-11-5-3-6-12-19)21-18-25-30(20-13-7-4-8-14-20)23(21)28-15-9-10-16-28/h3-16,18H,2,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBROUMKFGNRKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)C3=C(N(N=C3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970342.png)



![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)
![tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2970349.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)

![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)
![1-(4-cyclopropanecarbonylpiperazin-1-yl)-2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B2970355.png)
![3-[(4-Chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2970357.png)
![2-(3,4-dimethoxyphenyl)-3-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-indole](/img/structure/B2970359.png)
![Ethyl 2-methyl-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2970361.png)